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. J

Executive Summary & Compound Identity

Methyl 4-(morpholinomethyl)benzoate is a critical bifunctional intermediate used extensively
in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive small
molecules.[1][2] Its structure combines a lipophilic methyl ester (susceptible to hydrolysis or
nucleophilic attack) with a basic morpholine moiety, often utilized to modulate solubility and
pharmacokinetic profiles in drug candidates.[2]

This guide provides a comprehensive spectroscopic profile to assist researchers in the
synthesis, purification, and validation of this compound. It emphasizes the differentiation
between the target molecule and its common precursor, Methyl 4-(bromomethyl)benzoate.[2]

Chemical Identity
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Parameter Detail

IUPAC Name Methyl 4-(morpholin-4-yImethyl)benzoate
CAS Number 68453-56-5

Molecular Formula C13H17NOs

Molecular Weight 235.28 g/mol

Appearance White to off-white crystalline solid

Soluble in CHCIs, DCM, MeOH; sparingly

Solubilit
y soluble in water

Synthesis Context & Reaction Monitoring

To understand the spectroscopy, one must understand the synthesis. The most common route
involves the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate with morpholine.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and the critical purification
steps required to isolate the pure base.
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Figure 1: Standard synthetic workflow for the generation of Methyl 4-
(morpholinomethyl)benzoate via bromide displacement.[2]
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Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][4]

NMR is the primary tool for validation. The critical analytical challenge is confirming the
complete consumption of the benzylic bromide and the intact incorporation of the morpholine

ring.[2]

'H NMR Reference Profile (CDCI3, 400 MHz)

The following data represents the Reference Spectroscopic Profile derived from high-purity
standards.
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3C NMR Reference Profile (CDClIs, 100 MHz)

Carbonyl (C=0): ~167.0 ppm[2]

Aromatic C-ipso (Ester): ~129.0 ppm

Aromatic C-ipso (Alkyl): ~143.5 ppm

Aromatic C-H: ~129.6 ppm (Ortho-ester), ~128.9 ppm (Ortho-alkyl)[2]
Morpholine (O-C): ~67.0 ppm[2]

Benzylic (Ar-C-N): ~63.0 ppm|[3][4]

Morpholine (N-C): ~53.6 ppm[2]

Ester Methyl: ~52.1 ppm|[2]

Structural Connectivity & Assignment Logic

The diagram below details the specific spectroscopic correlations used to assign the structure.
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Figure 2: NMR assignment logic emphasizing the diagnostic benzylic shift.
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Infrared (IR) Spectroscopy[2][4][7][8]

IR analysis is useful for a rapid check of functional group integrity, specifically the preservation
of the ester and the presence of the amine linkage.[2]

C=0 Stretch (Ester): 1715-1725 cm~1 (Strong).[2] Conjugation with the benzene ring
typically lowers this slightly from aliphatic esters (1740 cm~2).[2]

e C-H Stretch (Aromatic): 3000-3100 cm~1 (Weak).[2]

e C-H Stretch (Aliphatic): 2800—-2950 cm~* (Medium).[2] The morpholine ring contributes
significantly here.[1]

e C-O-C Stretch (Morpholine): 1100-1120 cm~1 (Strong).[2]

e Absence of OH: Ensure no broad band at 3200—-3500 cm~%, which would indicate hydrolysis
to the benzoic acid.[2]

Mass Spectrometry (MS)[2]

For drug development applications, LC-MS is the standard for purity and identity confirmation.
 lonization Mode: Electrospray lonization (ESI), Positive Mode.[2]
e Molecular lon [M+H]*: Calculated: 236.13; Observed: 236.1 + 0.1 m/z.[2]
o Fragmentation Pattern:
o m/z 236 — m/z 204 (Loss of methanol/methoxy group).[2]

o m/z 236 - m/z 149 (Loss of morpholine radical, generating the methyl benzoate cation).

[2]

o m/z 100 (Morpholine-CH:z cation).

Experimental Protocols
NMR Sample Preparation
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Objective: Obtain high-resolution spectra without concentration broadening.
e Solvent: Use Chloroform-d (CDCIs) with 0.03% TMS as an internal standard.

o Note: If the free base is protonated (salt form), DMSO-ds is required, which will shift the
water peak to ~3.3 ppm and may obscure benzylic protons.[2]

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,
NaBr from synthesis) which cause line broadening.[2]

HPLC Purity Method (Generic)

Objective: Quantify purity >98%.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).[2]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine backbone).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Methyl 4-(morpholinomethyl)benzoate [myskinrecipes.com]

e 2.rsc.org [rsc.org]

¢ 3. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]
¢ 4. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]

e 5. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

¢ To cite this document: BenchChem. [Technical Characterization Guide: Methyl 4-
(morpholinomethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589623#spectroscopic-data-of-methyl-4-
morpholinomethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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